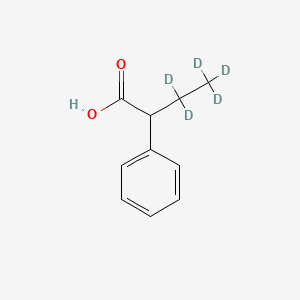

2-Phenylbutyric Acid-d5

Übersicht

Beschreibung

2-Phenylbutyric Acid-d5 is an isotopically labeled form of 2-phenylbutyric acid. It is a white crystalline powder with a molecular formula of C10H7D5O2 and a molecular weight of 169.23 g/mol . This compound is widely used in various research applications and is commonly referred to as a stable isotope-labeled compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylbutyric Acid-d5 can be synthesized through several methods. One common method involves the decarboxylation of γ-phenylethylmalonic acid . Another method includes the carbonation of γ-phenylpropylmagnesium bromide . Additionally, the reduction of β-benzoylpropionic acid with amalgamated zinc and hydrochloric acid or its hydrazone with sodium ethoxide can also be used .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the compound, resulting in the labeled form. The specific industrial processes may vary depending on the manufacturer and the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylbutyric Acid-d5 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Phenylbutyric Acid-d5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of compounds.

Biology: It is used in metabolic studies to trace the pathways and transformations of phenylbutyric acid in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing phenylbutyric acid.

Industry: It is used in the development and testing of new pharmaceuticals and chemical products

Wirkmechanismus

The mechanism of action of 2-Phenylbutyric Acid-d5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical and pharmacological studies, allowing researchers to track the movement and transformation of phenylbutyric acid in different systems. The molecular targets and pathways involved depend on the specific application and study design .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbutyric Acid-d5 can be compared with other similar compounds, such as:

2-Phenylbutyric Acid: The non-labeled form of the compound, which has similar chemical properties but lacks the deuterium labeling.

Phenylacetic Acid: A structurally related compound with a phenyl group attached to an acetic acid moiety.

Butyric Acid: A simpler carboxylic acid with a four-carbon chain and no phenyl group.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in research applications .

Biologische Aktivität

2-Phenylbutyric Acid-d5 (PBA-d5) is a deuterated derivative of phenylbutyric acid, which is known for its diverse biological activities, particularly in the context of metabolic disorders and cancer therapy. This article delves into the biological activity of PBA-d5, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C10H12O2

- Molecular Weight : 164.24 g/mol

- CAS Number : 1189708-92-6

PBA-d5 exhibits several mechanisms that contribute to its biological activity:

- Histone Deacetylase Inhibition : PBA-d5 acts as a histone deacetylase (HDAC) inhibitor, which can lead to altered gene expression. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can induce apoptosis in tumor cells .

- Ammonia Scavenging : Similar to its non-deuterated counterpart, PBA-d5 can facilitate the excretion of ammonia by forming phenylacetylglutamine, thus providing an alternative pathway for nitrogen excretion in patients with urea cycle disorders .

- Anti-inflammatory Properties : PBA-d5 has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies and Clinical Evidence

- Cognitive Impairment Post-Stroke : A study demonstrated that chronic treatment with PBA improved cognitive function in rats following focal cerebral ischemia-reperfusion injury. The compound's ability to reduce endoplasmic reticulum stress was highlighted as a key factor in its neuroprotective effects .

- Cancer Therapy : Research indicates that PBA and its derivatives can inhibit cell growth and induce apoptosis in glioma cells. This suggests potential applications in glioblastoma treatment, where HDAC inhibitors are being explored as therapeutic agents .

- Urea Cycle Disorders : Clinical data show that sodium phenylbutyrate (the sodium salt form) effectively reduces ammonia levels in patients with urea cycle disorders, providing a therapeutic avenue for managing hyperammonemia .

Eigenschaften

IUPAC Name |

3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676108 | |

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189708-92-6 | |

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.